Pbfi-AM
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(acetyloxymethyl) 4-[6-[16-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H62N2O24/c1-35(61)75-31-79-55(65)39-7-9-43(45(23-39)57(67)81-33-77-37(3)63)51-25-41-27-53(69-5)47(29-49(41)83-51)59-11-15-71-19-21-73-17-13-60(14-18-74-22-20-72-16-12-59)48-30-50-42(28-54(48)70-6)26-52(84-50)44-10-8-40(56(66)80-32-76-36(2)62)24-46(44)58(68)82-34-78-38(4)64/h7-10,23-30H,11-22,31-34H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKRBWNSOWVABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H62N2O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1171.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Applications of Pbfi Am in Cellular and Subcellular Studies
Principles of Pbfi-AM Fluorescence-Based Potassium Measurement
This compound functions as a ratiometric dye, a critical feature that enhances the accuracy and reliability of K⁺ measurements by minimizing common experimental artifacts stratech.co.ukvaicloud.netionbiosciences.com.
This compound is a ratiometric potassium indicator, meaning its fluorescence emission spectrum changes at two different excitation wavelengths upon K⁺ binding stratech.co.ukvaicloud.netionbiosciences.comnih.gov. This ratiometric approach is optimal for quantitative imaging applications because it provides an internal calibration, thereby reducing the impact of variables such as heterogeneous dye loading, photobleaching, variations in cell morphology, and differences in optical path length stratech.co.ukvaicloud.netnih.govionbiosciences.comoup.com. By calculating the ratio of fluorescence intensities at two distinct excitation wavelengths (e.g., 340 nm and 380 nm), researchers can derive K⁺ concentrations that are less susceptible to these experimental inconsistencies nih.govabpbio.comthermofisher.comresearchgate.net. This compound exhibits a 1.5-fold selectivity for K⁺ over Na⁺, which is generally sufficient for intracellular measurements given that intracellular K⁺ concentrations are typically about 10 times higher than Na⁺ concentrations stratech.co.ukionbiosciences.comabpbio.com.
This compound is a UV-excitable, green fluorescent indicator stratech.co.ukvaicloud.netionbiosciences.com. The excitation and emission characteristics of this compound shift depending on whether it is bound to K⁺.
| Parameter | Value (K⁺-bound Pbfi) | Value (K⁺-free Pbfi) | Reference |
|---|---|---|---|
| Excitation Wavelength (nm) | 340 | 380 | stratech.co.ukvaicloud.netionbiosciences.comabpbio.com |
| Emission Wavelength (nm) | 500-505 | abcam.comstratech.co.ukvaicloud.netionbiosciences.comabpbio.com | |
| Dissociation Constant (Kd) for K⁺ (in absence of Na⁺) | 5.1 mM | abpbio.com | |
| Dissociation Constant (Kd) for K⁺ (with 135 mM Na⁺+K⁺) | 44 mM | abpbio.com |
Techniques for this compound Loading and Calibration in Cellular Models
Effective utilization of this compound requires careful optimization of dye loading and robust calibration methodologies.
Optimizing dye loading conditions is crucial for successful intracellular K⁺ measurements with this compound. Factors such as dye concentration, incubation time, and temperature significantly influence the loading efficiency and minimize compartmentalization thermofisher.commarkfricker.orgionbiosciences.comjove.com. This compound, being relatively insoluble in aqueous solutions, often benefits from the inclusion of the low-toxicity dispersing agent Pluronic F-127, which aids in dye dissolution and ensures equitable dye distribution and cellular loading thermofisher.commarkfricker.orgionbiosciences.com. A general guideline for loading involves incubating cells at 37°C for 60 minutes, although specific protocols may vary ionbiosciences.com. Some studies suggest that this compound may require longer loading times, typically 1–4 hours, compared to other AM esters thermofisher.com. The use of probenecid, an anion transport inhibitor, is often recommended to improve intracellular dye retention by inhibiting organic-anion transporters that can extrude the dye ionbiosciences.comnih.gov.
| Parameter | Typical Range/Condition | Purpose | Reference |
|---|---|---|---|
| Dye Concentration | To be optimized (e.g., 5 µM) | Minimize artifacts from overloading, incomplete hydrolysis, compartmentalization, and toxic effects thermofisher.comnih.gov. | thermofisher.comnih.gov |
| Incubation Time | 60 minutes (can be 1-4 hours) | Allow sufficient dye uptake and hydrolysis thermofisher.comionbiosciences.comjove.com. | thermofisher.comionbiosciences.comjove.com |
| Temperature | 37°C | Optimal for cellular uptake and esterase activity thermofisher.comionbiosciences.comjove.com. | thermofisher.comionbiosciences.comjove.com |
| Additives | Pluronic F-127 (e.g., 100X solution), Probenecid (optional, e.g., 100X solution) | Aids dye dissolution and cellular loading; improves intracellular dye retention thermofisher.commarkfricker.orgionbiosciences.comnih.gov. | thermofisher.commarkfricker.orgionbiosciences.comnih.gov |
| Assay Buffer | HEPES-buffered Hank's Balanced Salt Solution (pH 7.2-7.4) | Maintains physiological conditions ionbiosciences.com. | ionbiosciences.com |
To convert the fluorescence ratio obtained from this compound into absolute intracellular K⁺ concentrations, calibration is essential. Both in situ (within cells) and in vitro (in solutions) calibration methodologies are employed.
In Vitro Calibration: This method involves preparing solutions with known K⁺ concentrations and measuring the Pbfi fluorescence ratio in these solutions. This generates a standard curve that relates the fluorescence ratio to K⁺ concentration plos.orgnsf.gov. For this, Pbfi (the hydrolyzed form of this compound) is dissolved in solutions mimicking intracellular ionic composition, including controlled concentrations of Na⁺ and Mg²⁺ at a physiological pH plos.org.
In Situ Calibration: This approach is considered more physiologically relevant as it accounts for the intracellular environment's influence on the dye's properties. In situ calibration typically involves permeabilizing the cell membrane to allow equilibration of intracellular and extracellular K⁺, while simultaneously inhibiting K⁺ transport mechanisms researchgate.netnih.govnih.govresearchgate.net. This is commonly achieved using ionophores such as valinomycin (B1682140) (a K⁺-specific ionophore) and nigericin (B1684572) (a K⁺/H⁺ antiporter), often in conjunction with ouabain (B1677812) to inhibit the Na⁺/K⁺-ATPase researchgate.netnih.govnih.govresearchgate.net. Cells are then exposed to a series of solutions with known extracellular K⁺ concentrations, and the corresponding fluorescence ratios are recorded to construct a calibration curve researchgate.netnih.govnih.govresearchgate.net. This method allows for the estimation of resting intracellular K⁺ concentrations and the assessment of the dye's sensitivity within the cellular context researchgate.netnih.gov.
| Reagent | Function | Reference |
|---|---|---|
| Valinomycin | K⁺-selective ionophore, permeabilizes membrane to K⁺ | researchgate.netnsf.govnih.govnih.govresearchgate.net |
| Nigericin | K⁺/H⁺ antiporter, facilitates K⁺/H⁺ exchange across membrane | oup.comresearchgate.netnih.govplos.orgnih.govnih.govresearchgate.net |
| Ouabain | Inhibits Na⁺/K⁺-ATPase, prevents active K⁺ transport | nih.gov |
| Gramicidin D | Forms monovalent cation channels, used to clamp ion concentrations | researchgate.netresearchgate.net |
Pbfi Am in Neuroscience Research
Role in Understanding Neurological Disorders
Ion Channel Dysfunctions in Epilepsy and Hypertension
Pbfi-AM serves as a valuable tool in pharmacological screening, enabling researchers to assess the impact of various pharmaceutical compounds on potassium ion channels. This application is particularly relevant for the development of medications targeting ion channel dysfunctions implicated in conditions such as epilepsy and hypertension. nih.gov
Epilepsy, a neurological disorder characterized by recurrent seizures, often stems from neuronal hyperexcitability. This hyperexcitability is frequently associated with genetic mutations in ion channels, including voltage-gated sodium channels (e.g., SCN1A, SCN1B, SCN2A, SCN3A, SCN8A) and potassium channels (e.g., KCNT1). These mutations can disrupt the delicate balance of ion exchange across neuronal membranes, impairing the repolarization phase of action potentials and leading to uncontrolled electrical activity. While this compound does not act as a therapeutic agent for these conditions, its capacity to monitor intracellular potassium dynamics allows for a deeper understanding of how ion channel modulators might restore normal neuronal function or influence cellular responses. nih.gov
In the context of hypertension, dysregulation of ion channels, particularly those governing potassium flux, can contribute to altered vascular tone and blood pressure control. This compound facilitates the investigation of how experimental compounds affect these channels, thereby aiding in the identification of potential therapeutic targets for managing hypertensive states. nih.gov The ability to visualize and quantify potassium shifts offers a critical avenue for elucidating the mechanisms by which drugs modulate ion channel activity in these complex disorders.
Potassium Flux in Neuronal Death under Ischemic Conditions
This compound has been instrumental in exploring the role of potassium flux in neuronal death, particularly under ischemic conditions. Ischemia, characterized by reduced blood supply to brain regions, leads to severe energy disruption due to hypoxia and impaired ATP production. This disruption subsequently compromises ionic gradients maintained by crucial transporters like the sodium/potassium ATPase, resulting in an excessive influx of calcium into neurons and ultimately leading to neuronal death.
Research utilizing this compound has provided insights into intracellular potassium changes during cellular stress. For instance, studies on cultured hippocampal neurons have employed PBFI to better understand the involvement of potassium in neuronal death under ischemic conditions. Furthermore, a significant decrease in intracellular potassium concentration ([K]ic), measured using this compound, has been observed in cultured trigeminal satellite glial cells following hypo-osmotic shock. This potassium depletion was found to enhance apoptosis induced by staurosporine, suggesting a critical link between potassium dysregulation and cell death pathways.
Mitochondrial potassium fluxes are also recognized as vital in cardioprotection mechanisms, such as ischemic pre- and postconditioning. This compound has been utilized to measure mitochondrial potassium influx, providing quantitative data on its modulation. For example, in studies involving isolated subsarcolemmal mitochondria (SSM) from rat left ventricular myocardium, the inhibition of connexin 43 (Cx43) using Gap19, a peptide that specifically inhibits Cx43-based hemichannels, significantly reduced the velocity of mitochondrial potassium influx.
Table 1: Effect of Gap19 on Mitochondrial Potassium Influx Velocity
| Condition | Mitochondrial Potassium Influx Velocity (% of Control) |
| Control Mitochondria | 100 ± 11.6 |
| + Gap19 (250 µM) | 65.5 ± 10.7 |
This data highlights this compound's utility in quantifying specific ion movements that are critical in cellular survival and death pathways under ischemic stress. The observed reduction in potassium influx suggests a potential mechanism by which Cx43 inhibition could impact mitochondrial function during ischemia.
Pbfi Am in Cardiac Physiology Studies
Analysis of Potassium Ion Fluxes in Heart Muscle Contractions
The contraction of heart muscle is a tightly regulated process initiated by an electrical signal known as the cardiac action potential. The flow of ions, particularly potassium, across the cardiomyocyte membrane is integral to the shape and duration of this action potential, and consequently, to the mechanical contraction.
Cardiac electrophysiology is governed by the flux of various ions across the cell membrane, which collectively generate the cardiac action potential. nih.gov This action potential has distinct phases, with potassium currents being the primary driver of the repolarization phase, which returns the cell to its resting state and prepares it for the next heartbeat. The resting membrane potential in cardiomyocytes is also predominantly determined by the concentration gradient of potassium ions. medchemexpress.com
Given that Pbfi-AM allows for the measurement of intracellular K+ concentrations, it is a valuable tool for investigating the cellular mechanisms that regulate potassium homeostasis in cardiac cells. thermofisher.comionbiosciences.com While direct optical imaging of K+ flux during specific phases of the action potential in beating cardiomyocytes using this compound is a technically complex application, the probe's ability to quantify intracellular K+ provides researchers with a method to assess how experimental conditions or pharmacological agents affect the baseline potassium levels that are crucial for normal electrophysiological function. ionbiosciences.com
The heart's rhythm is dictated by the generation and propagation of electrical impulses. Potassium channels are key regulators of this process, and their dysfunction is a major contributor to cardiac arrhythmias. nih.gov Both an abnormal increase (gain-of-function) or decrease (loss-of-function) in potassium currents can lead to rhythm disturbances. nih.gov For instance, excessive prolongation of the action potential due to reduced K+ efflux can lead to life-threatening arrhythmias like Torsades de Pointes, while an abnormal shortening of the action potential can facilitate re-entrant arrhythmias such as atrial fibrillation. nih.govnih.gov
Studying the precise changes in intracellular potassium concentration during an arrhythmia is essential for understanding its underlying mechanisms. This compound can be employed to monitor these pathological shifts in K+ homeostasis. By loading cardiac cells with this compound, researchers can investigate how different arrhythmic triggers or anti-arrhythmic drugs alter the net intracellular potassium concentration, offering insights into the ionic basis of the arrhythmia and the mechanism of drug action. nih.gov
Mitochondrial Potassium Channels and Cardioprotection
Mitochondria are not only the powerhouses of the cell but also key players in cell survival and death pathways. In cardiomyocytes, mitochondrial potassium channels play a significant role in protecting the heart from injury, particularly that caused by ischemia-reperfusion. This compound has proven to be an indispensable tool for studying the function of these channels. sigmaaldrich.com
Two of the most studied mitochondrial potassium channels in the heart are the ATP-sensitive potassium (mitoKATP) channel and the large-conductance calcium-activated potassium (mitoBKCa) channel. The opening of these channels is a key mechanism in cardioprotection. sigmaaldrich.com
This compound is used to directly measure the activity of these channels by monitoring potassium influx into isolated mitochondria. In these assays, isolated heart mitochondria are loaded with PBFI, and the change in fluorescence is measured upon the addition of K+ and specific channel modulators. sigmaaldrich.com For instance, studies have shown that the mitoKATP channel opener diazoxide increases K+ influx into mitochondria, an effect that can be monitored using PBFI. abpbio.com Similarly, the activity of the mitoBKCa channel in isolated cardiac mitochondria has also been assessed using PBFI-based fluorescence assays. sigmaaldrich.com
Connexin 43 (Cx43), a protein well-known for forming gap junctions at the plasma membrane of cardiomyocytes, is also present in the inner mitochondrial membrane. Research has shown that this mitochondrial pool of Cx43 plays a crucial role in regulating mitochondrial potassium uptake, which in turn impacts respiration and cardioprotection. researchgate.net
The use of PBFI has been central to elucidating this function. In studies using subsarcolemmal mitochondria isolated from rat ventricular myocardium, the rate of potassium influx was measured by loading the mitochondria with PBFI and monitoring the increase in fluorescence over time after the addition of potassium chloride. These experiments demonstrated that both pharmacological inhibition and genetic deletion of Cx43 significantly reduce the rate of mitochondrial potassium influx. ionbiosciences.comthermofisher.comresearchgate.net
The table below summarizes key findings from a study investigating the impact of Cx43 on mitochondrial potassium influx using a PBFI-based assay. researchgate.net
| Condition | Treatment/Genotype | Mitochondrial Cx43 Level (% of Control) | Mitochondrial K+ Influx (% of Control) |
| Pharmacological Inhibition | Control (Rat SSM) | 100 ± 11% | 100 ± 11.6% |
| Gap19 (250 µM) | Not Applicable | 65.5 ± 10.7% | |
| Genetic Ablation | Control (Mouse SSM) | 100 ± 11% | 100 ± 11.2% |
| Cx43 Knockout | 3 ± 1% | 66.6 ± 5.5% |
Pharmacological Screening for Modulators of Cardiac Ion Channels
The discovery of new drugs that modulate cardiac ion channels is a major goal in the treatment of cardiovascular diseases, including arrhythmias and hypertension. High-throughput screening (HTS) assays are essential for testing large libraries of chemical compounds to identify potential therapeutic leads. nih.gov
Fluorescence-based assays are a cornerstone of HTS for ion channels due to their scalability and sensitivity. While many HTS assays for potassium channels utilize thallium (Tl+) as a surrogate for K+, this compound offers a direct method for measuring changes in intracellular potassium. ionbiosciences.comnih.gov A 96-well plate method using this compound has been developed to screen for K+ flux modulators, demonstrating the probe's suitability for higher-throughput applications. nih.gov Although this specific assay was initially developed for cancer cells, the principle is adaptable for screening compounds that affect potassium channels in cardiomyocytes. By exposing this compound loaded cardiac cells to various compounds, it is possible to identify molecules that either increase or decrease intracellular potassium levels, indicating a potential interaction with cardiac potassium channels. nih.gov
Drug Discovery and Development for Arrhythmias
The quest for novel antiarrhythmic drugs is a critical area of cardiac physiology research, driven by the need for more effective and safer therapies. A key strategy in this endeavor is the high-throughput screening (HTS) of large chemical libraries to identify compounds that can modulate the activity of cardiac ion channels. Fluorescent probes that are sensitive to specific ions, such as potassium, play a pivotal role in these screening campaigns. While direct potassium indicators like this compound are available, fluorescence-based assays often utilize surrogate ions or measure changes in membrane potential to assess ion channel function in a high-throughput format.
One of the significant targets in the search for new antiarrhythmic drugs is the G protein-gated inwardly-rectifying potassium (GIRK) channel. nih.gov These channels are crucial in regulating the electrical activity of cardiac myocytes. nih.gov The development of screening assays to identify modulators of GIRK channels provides a valuable tool for discovering new therapeutic agents for cardiac arrhythmias. nih.gov
Detailed Research Findings
A notable example of a high-throughput screening assay for identifying modulators of GIRK channels utilizes a membrane potential-sensitive fluorescent dye. In this assay, cells expressing GIRK channels are loaded with a dye that changes its fluorescence intensity in response to alterations in the cell's membrane potential. The activation of GIRK channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and a subsequent decrease in the fluorescent signal. nih.gov This change in fluorescence can be readily detected by a fluorescent plate reader, allowing for the rapid screening of numerous compounds. nih.gov
This methodology enables the identification of both inhibitors and activators of GIRK channels. Inhibitors would prevent the potassium efflux and thus reduce the GPCR ligand-mediated decrease in fluorescence. nih.gov For instance, the known antiarrhythmic drug propafenone, which blocks GIRK channels in the heart, has been shown to inhibit the fluorescent change in this type of assay. nih.gov
The utility of such fluorescence-based screening is not limited to GIRK channels. The principles can be adapted for a wide range of ion channels involved in cardiac electrophysiology. These assays are instrumental in the early stages of drug discovery, providing a means to quickly assess the activity of thousands of compounds and identify promising candidates for further development.
Below is a data table illustrating the type of results that can be obtained from a fluorescence-based high-throughput screen for modulators of cardiac potassium channels. The data is representative and based on the principles of the described screening assay.
| Compound ID | Compound Class | Concentration (µM) | Fluorescence Change (%) | Effect |
|---|---|---|---|---|
| Control | N/A | N/A | -50.2 ± 3.5 | Baseline Activation |
| Cmpd-001 | Novel Compound | 10 | -10.5 ± 2.1 | Inhibition |
| Cmpd-002 | Novel Compound | 10 | -48.9 ± 4.0 | No significant effect |
| Cmpd-003 | Novel Compound | 10 | -75.8 ± 5.2 | Activation |
| Propafenone | Known Antiarrhythmic | 10 | -15.3 ± 2.8 | Inhibition |
Pbfi Am in Plant Physiology Research
Study of Potassium Ion Transport in Plant Tissues
Pbfi-AM has become a cornerstone in the study of potassium ion transport within plant tissues, offering a non-invasive method to observe the distribution and movement of this essential macronutrient. Its application allows for detailed analysis of K+ homeostasis, which is critical for various cellular functions, including the maintenance of electrical potentials across membranes, turgor generation, and enzyme activation. nih.govneobioscience.com
Mechanisms of Stomatal Movement
Stomatal movements, which regulate gas exchange and water transpiration in plants, are fundamentally driven by changes in the turgor pressure of guard cells. Potassium ions, along with counter-anions such as chloride (Cl-), nitrate (B79036) (NO3-), and malate, serve as primary osmolytes that dictate these turgor changes. fishersci.comsigmaaldrich.com The uptake of K+ into guard cells leads to an osmotic influx of water, increasing turgor pressure and causing the stomata to open. Conversely, the efflux of K+ results in water loss and stomatal closure. fishersci.comfishersci.ca
This compound facilitates the visualization of potassium ion distribution within plant tissues, thereby shedding light on the mechanisms underlying stomatal movement. wikidata.org Research has shown that light-induced H+ extrusion can lead to acidification in the leaf apoplast, and concurrently, the apoplastic K+ concentration in intact leaves declines during periods of light. sacheminc.commidsci.com This decline suggests a net uptake of K+ into leaf cells, a process that is hypothesized to be driven by the activity of H+-ATPases. sacheminc.commidsci.com
Nutrient Uptake and Distribution
The application of this compound provides valuable insights into the broader processes of nutrient uptake and distribution in plants. wikidata.org Potassium is the most abundant ion in plant cells and is vital for growth, development, and various metabolic activities. nih.govneobioscience.comuni-freiburg.de Plants absorb mineral nutrients, including K+, primarily through their roots, with subsequent distribution throughout the plant via vascular transport systems. uni-freiburg.de
Studies employing this compound have been instrumental in investigating the role of specific transport proteins, such as NHX1 and NHX2, in mediating vacuolar K+ uptake. midsci.com Furthermore, measurements using PBFI have revealed that cytosolic K+ concentrations in root hairs typically range from 55-60 mM, and these levels are not significantly affected by external calcium concentrations under normal conditions. chem960.comnih.gov
Response to Environmental Stressors
This compound is a valuable tool for understanding how plants perceive and respond to various environmental stressors, particularly those impacting ion homeostasis. wikidata.org
Salinity Effects on Cytosolic K+ in Root Hairs
Salinity stress poses a significant threat to plant growth and productivity, primarily by disrupting the ionic balance within plant cells and leading to a detrimental loss of K+. nih.gov PBFI has been extensively used to quantify K+ activity in the living root hairs of model plants like Arabidopsis thaliana under saline conditions. chem960.comnih.gov
Research indicates that while PBFI can be used to estimate large changes in K+ concentration, its utility for quantifying subtle K+ variations is limited in the presence of high sodium concentrations due to reduced selectivity. chem960.comnih.gov Despite this, studies have shown that cytosolic K+ in Arabidopsis thaliana root hairs remains relatively stable (55-60 mM) and is not significantly influenced by external Ca2+ during short-term salinity exposure. However, precisely measuring the long-term effects of NaCl on cytosolic K+ using PBFI can be challenging due to sodium interference. chem960.comnih.gov Maintaining K+/Na+ homeostasis is a key aspect of salt tolerance, often involving the plant's ability to retain K+ and increase its concentration even when external Na+ levels are high.
Beyond salinity, this compound has also been employed to study plant responses to anoxia. Anoxic conditions have been observed to induce an efflux of K+ from plant protoplasts. This K+ leakage can be inhibited by tetraethylammonium (B1195904) (TEA), suggesting the involvement of plasma membrane voltage-gated K+ channels in this process. Comparative studies between hypoxia-tolerant (e.g., rice) and hypoxia-sensitive (e.g., wheat) plants have shown differing amplitudes of K+ efflux under anoxia.
Table 1: Effect of Anoxia on Cytosolic K+ Efflux in Plant Protoplasts
| Plant Species | Anoxia-Induced K+ Efflux Amplitude | Inhibition by Tetraethylammonium (TEA) |
| Rice (Hypoxia-tolerant) | Higher | Yes |
| Wheat (Hypoxia-sensitive) | Lower | Yes |
Influence of Potassium Nutrition on Apoplastic K+
The influence of potassium nutrition on apoplastic K+ concentrations has been investigated using the cell-impermeant tetraammonium salt of PBFI. Ratio imaging, utilizing PBFI fluorescence, along with infiltration-centrifugation methods, has demonstrated that apoplastic K+ concentrations in Vicia faba leaves are directly influenced by the plant's K+ supply.
Notably, studies have revealed a heterogeneous distribution of apoplastic K+ within leaves, with the abaxial (lower) leaf side exhibiting significantly higher concentrations (20-25 mol m-3) compared to the adaxial (upper) side (5-8 mol m-3). The reliability of the PBFI method for apoplastic K+ measurement was further supported by the observation that the application of carbonylcyanide-3-chlorophenylhydrazone (CCCP) led to an immediate increase in apoplastic K+. Furthermore, research indicates that a light-induced decrease in apoplastic K+ concentration, signifying net K+ uptake into leaf cells, occurs independently of changes in apoplastic pH. This uptake is thought to be driven by the proton extrusion activity of H+-ATPases. sacheminc.commidsci.com
Table 2: Apoplastic K+ Concentrations in Vicia faba Leaves
| Leaf Side | Apoplastic K+ Concentration (mol m-3) |
| Abaxial | 20-25 |
| Adaxial | 5-8 |
Advancements in Sustainable Agriculture and Crop Resilience
The fundamental understanding of potassium ion transport and plant responses to environmental stressors, facilitated by compounds like this compound, plays a vital role in advancing sustainable agriculture and enhancing crop resilience. wikidata.org By elucidating the mechanisms of how plants manage K+ under various conditions, researchers can develop strategies to improve crop performance in challenging environments.
Knowledge gained from these studies contributes to the development of sustainable agricultural practices, including precision farming and the breeding of genetically modified crops with enhanced yield and disease resistance. These advancements are crucial for increasing the resilience of agroecosystems to the impacts of climate change. High-throughput phenotyping (HTP) technologies, which monitor plant responses to stresses such as drought, salinity, and extreme temperatures, leverage this understanding to identify stress-tolerant genotypes and accelerate crop improvement programs. Ultimately, optimizing potassium nutrition and transport mechanisms in crops is integral to ensuring global food security and promoting environmentally friendly agricultural systems. neobioscience.com
Pbfi Am in Apoptosis and Cell Viability Studies
Intracellular Potassium Depletion and Apoptotic Pathways
A critical event in the initiation and progression of apoptosis is the depletion of intracellular potassium ions. wikipedia.orgciteab.comnih.govciteab.comnih.govmims.comfishersci.no Intracellular K+ normally acts as an endogenous modulator, potentially repressing the activity of executioner caspases and nucleases involved in apoptosis. nih.gov Studies have shown that K+ loss can precede significant changes in cell volume, indicating its early involvement in the apoptotic cascade. citeab.com Researchers employ various methods to induce intracellular K+ depletion, including hypo-osmotic shock and the application of specific K+ flux modulators such as bumetanide, ouabain (B1677812), amphotericin B, nigericin (B1684572), and valinomycin (B1682140). wikipedia.orgsigmaaldrich.comnih.govciteab.comguidetopharmacology.orgnih.govflybase.org
Activation of Caspases and DNA Fragmentation
The reduction of intracellular K+ is a prerequisite for the activation of key apoptotic enzymes, notably caspases, and subsequent DNA fragmentation. wikipedia.orgsigmaaldrich.comciteab.comciteab.comfishersci.noflybase.orgnih.gov Research indicates that caspase activation often occurs upstream of K+ efflux, suggesting a coordinated interplay in the apoptotic signaling pathway. citeab.com The loss of intracellular K+ strongly correlates with nuclear DNA degradation, highlighting its essential role in endonuclease activation. citeab.com Conversely, inhibiting this K+ loss can effectively block the progression of apoptosis and prevent DNA degradation. citeab.comfishersci.no
Cellular Volume Regulation and Apoptosis
Cell shrinkage, known as apoptotic volume decrease (AVD), is a ubiquitous morphological hallmark of programmed cell death. citeab.commims.comfishersci.noresearchgate.netfrontiersin.orghznu.edu.cn Pbfi-AM is a valuable tool for precisely measuring changes in intracellular K+ in conjunction with alterations in cell volume during apoptosis. citeab.commims.comresearchgate.netfrontiersin.orghznu.edu.cn Studies have revealed an early reversal of intracellular ionic gradients, characterized by K+ efflux and concurrent sodium (Na+) influx, occurring during the primary stage of AVD. mims.com Furthermore, the sustained loss of intracellular potassium during apoptosis has been shown to be dependent on a functional actin cytoskeleton network. mims.comfrontiersin.org
Table 1: Intracellular Ion Concentrations in Jurkat Cells During Primary Stage of Apoptotic Volume Decrease (AVD)
| Cell Population (Apoptotic Stage) | Intracellular Potassium (K+) Concentration (mM) | Intracellular Sodium (Na+) Concentration (mM) |
| Pre-apoptotic Cells (this compound/Annexin Negative) | 133.8 mims.com | 26.2 mims.com |
| Apoptotic Cells (Primary Stage AVD, this compound/Annexin Positive) | 30.0 mims.comhznu.edu.cn | 113.6 mims.comhznu.edu.cn |
Note: In an interactive environment, this table could allow sorting or filtering based on ion concentration or cell population.
Therapeutic Implications in Cancer Research
The ability to manipulate intracellular K+ levels presents significant therapeutic implications, particularly in cancer research. Pharmacological modulation of K+ fluxes to reduce intracellular K+ in cancer cells can effectively induce apoptosis and contribute to the reduction of tumor cell mass. citeab.comflybase.org this compound serves as a crucial tool in these investigations, enabling researchers to monitor and assess the changes in intracellular K+ content in response to potential therapeutic interventions. wikipedia.orgflybase.org
Inducing Apoptosis in Lung Cancer Cells
The this compound assay has been extensively used to study potassium depletion-induced apoptosis in various lung cancer cell lines, including human pulmonary mesothelioma cells (P31) and small-cell lung cancer cells (U1690). wikipedia.orgciteab.comfishersci.caguidetopharmacology.orgflybase.org Research has demonstrated that inducing K+ depletion in these cancer cells through the application of drugs such as bumetanide, ouabain, amphotericin B, and nigericin leads to apoptosis, as evidenced by increased caspase-3 activity and TUNEL positive staining. wikipedia.orgciteab.comguidetopharmacology.orgflybase.org Notably, ouabain, an inhibitor of the Na+/K+-ATPase pump, has been shown to induce apoptosis and sensitize cisplatin-resistant cancer cells to chemotherapy. sigmaaldrich.comciteab.comguidetopharmacology.orgflybase.org Furthermore, amphotericin B has been observed to enhance ouabain-induced apoptosis through the activation of caspase-9. guidetopharmacology.orgflybase.org
Table 2: Effects of K+ Flux Modulators on Intracellular K+ and Apoptosis in Lung Cancer Cells
| Cell Line (Type) | Modulator(s) | Intracellular K+ Content | Apoptosis Induction (Key Indicator) |
| P31 wt (Mesothelioma) | Ouabain + Bumetanide + Amphotericin B | Reduced wikipedia.orgguidetopharmacology.orgflybase.org | Caspase-3 activity, TUNEL staining wikipedia.orgguidetopharmacology.orgflybase.org |
| U1690 (Small-cell Lung Cancer) | Ouabain + Bumetanide + Amphotericin B | Reduced wikipedia.org | Caspase-3 activity, TUNEL staining wikipedia.org |
| P31 res (Cisplatin-resistant Mesothelioma) | Ouabain | Reduced (less effective than P31 wt) guidetopharmacology.orgflybase.org | Caspase-3 activation, increased Bak expression guidetopharmacology.orgflybase.org |
| LN229 (Glioblastoma) | Ouabain (1 µM) | ~50% loss by 24 hrs sigmaaldrich.com | Caspase-3 & -9 activation, Annexin V positivity sigmaaldrich.com |
| LN229 (Glioblastoma) | Valinomycin (10 µM) | Dramatic depletion sigmaaldrich.com | Caspase-3 & -9 activation, AIF nuclear translocation sigmaaldrich.com |
Note: In an interactive environment, this table could be sortable by cell line, modulator, or observed effect.
Regulating Mitochondrial Potassium Channels in Cancer Cells
This compound is also employed to measure K+ influx into mitochondria, shedding light on the role of mitochondrial potassium channels in cancer cell biology. nih.govfishersci.ptnih.govlipidmaps.org Mitochondrial K+ channels, including ATP-sensitive, Ca2+-regulated, and voltage-dependent K+ channels, are recognized for their involvement in cellular protection against metabolic stress. fishersci.ptlipidmaps.org Studies have demonstrated that an increased K+ influx into mitochondria, for instance, through targeted expression of the inward rectifying K+ channel Kir6.2, can significantly improve cellular viability under hypoxic stress conditions. fishersci.pt The development of artificial potassium channels offers a promising avenue, as they can disrupt intracellular K+ homeostasis, leading to oxidative stress and inducing apoptosis in cancer cells. nih.gov this compound is utilized to evaluate changes in both cytoplasmic and mitochondrial K+ concentrations when cancer cells are treated with these artificial ion channels, underscoring the potential of mitochondrial K+ channels as therapeutic targets in oncology. nih.govnih.gov
Advanced Research Directions and Future Perspectives
Development of Next-Generation Potassium Sensors
The development of advanced potassium sensors is a key area of research, driven by the need for probes with enhanced performance characteristics. While Pbfi-AM has been widely used, its inherent properties necessitate the creation of new indicators that offer superior selectivity, sensitivity, and targeting capabilities.
A primary challenge with this compound and PBFI is their limited selectivity for potassium (K⁺) over sodium (Na⁺). PBFI demonstrates only approximately 1.5 times higher selectivity for K⁺ than for Na⁺. fishersci.ptfishersci.cactdbase.orgamanote.comnih.gov The dissociation constant (Kd) of PBFI for K⁺ is notably influenced by the presence of sodium, being 5.1 mM in the absence of Na⁺ but increasing to 44 mM in solutions with physiological ionic strength (e.g., 135 mM combined Na⁺ and K⁺). nih.govuni-freiburg.dechemodex.comfishersci.pt This poor selectivity can complicate accurate K⁺ quantification, especially in extracellular environments where Na⁺ concentrations significantly outweigh K⁺ levels. ctdbase.orgamanote.comnih.gov
To address these selectivity issues, innovative strategies are being explored. One promising approach involves the use of vesicle-based sensors. By encapsulating PBFI within phospholipid vesicles that incorporate K⁺-specific membrane transporters, such as valinomycin (B1682140), researchers have significantly improved the specificity of K⁺ detection. This system gates the access of K⁺ ions to the encapsulated fluorescent indicator, effectively excluding interfering ions like Na⁺ and Ca²⁺, thereby enhancing the sensor's ability to distinguish K⁺ from other monovalent and divalent cations. ctdbase.orgamanote.comnih.gov
Furthermore, the design of optical nanosensors incorporating pH-sensitive quencher dyes has shown promise in improving K⁺ selectivity, particularly in the presence of high background sodium concentrations. Beyond selectivity, the development of next-generation sensors also aims to overcome the requirement for phototoxic UV-light excitation, a limitation of this compound, by utilizing fluorophores compatible with more biologically friendly visible or near-infrared light. fishersci.ca Newer probes, such as the ION Potassium Green (IPG) family (formerly Asante Potassium Green), represent advancements in this area, offering improved spectral properties and a range of K⁺ affinities suitable for diverse applications.
The table below summarizes key performance characteristics related to selectivity and dynamic range for PBFI and a next-generation mitochondrial K⁺ sensor, KS6.
| Sensor Type | Selectivity (K⁺ vs. Na⁺) | Kd for K⁺ (without Na⁺) | Kd for K⁺ (with Na⁺) | Dynamic Range (Fmax/F₀) | pH Insensitivity Range |
| PBFI | ~1.5x higher for K⁺ | 5.1 mM | 44 mM | Not specified for PBFI | Not specified for PBFI |
| KS6 | Highly selective | Not specified | Not specified | ~130 | 5.5–9.0 |
While this compound is a cell-permeable probe, it does not inherently target specific organelles like mitochondria. However, PBFI has been successfully employed to study mitochondrial potassium channels when specifically localized to the mitochondria, for instance, by plasma membrane permeabilization with digitonin (B1670571) or through advanced delivery systems. fishersci.ca
The development of dedicated mitochondria-targeted K⁺ probes is crucial for understanding the intricate role of K⁺ dynamics in mitochondrial function and cellular processes. An ideal mitochondrial K⁺ sensor should possess a dynamic range compatible with intracellular K⁺ concentrations (e.g., 50–150 mM within different cell compartments), be insensitive to physiological pH changes and millimolar Na⁺ concentrations, and specifically accumulate in the mitochondrial matrix. fishersci.ca
To achieve mitochondrial targeting, a common strategy involves attaching a lipophilic triphenylphosphonium cation (TPP⁺) moiety to the sensor, which facilitates accumulation in the negatively charged mitochondrial interior. fishersci.ca Examples of such next-generation probes include KS6 and NK1. KS6, a highly selective fluorescent K⁺ sensor, has been developed by coupling triphenylphosphonium, borondipyrromethene (BODIPY), and triazacryptand (TAC). It exhibits a good response to K⁺ in the range of 30–500 mM, a large dynamic range (Fmax/F₀ of approximately 130), high brightness (quantum yield of 14.4% at 150 mM K⁺), and insensitivity to pH (5.5–9.0) and other metal ions under physiological conditions. KS6 has been successfully used to observe K⁺ efflux/influx in the mitochondria of HeLa and U87MG cells upon stimulation with ionophores. Similarly, NK1, another mitochondrial-targeted K⁺ probe based on crown ethers, has been synthesized and used to measure K⁺ fluxes in the mitochondria of living cells. fishersci.ca The use of mitochondria-targeted copolymer delivery systems has also enabled the measurement of mitochondrial K⁺ concentration changes using this compound in cancer cells.
High-Throughput Screening for Ion Channel Modulators
This compound, as a potassium-sensitive fluorescent indicator, plays a role in the broader landscape of high-throughput screening (HTS) for ion channel modulators. Ion channels are critical drug targets due to their involvement in numerous physiological processes and their association with various diseases.
Fluorescence-based assays are a cornerstone of HTS for ion channel function. These assays, which can measure ion flux or membrane potential changes, are amenable to automation, enabling rapid screening of large compound libraries. Automated systems, such as those integrating voltage-sensitive fluorescent probes with platforms like Aurora's Voltage/Ion Probe Reader (VIPR), allow for both high-throughput screening and detailed pharmacological characterization of ion channel modulators. Similarly, cell-based functional fluorescence assays for ion channel function have been integrated with automated systems like Beckman/Sagian core systems to achieve increased throughput in primary screening.
While this compound can be used in such assays, the challenges of distinguishing K⁺ from Na⁺ and the often modest K⁺ concentration changes can result in relatively small signals compared to those observed with Ca²⁺-sensitive fluorescent indicators. Consequently, thallium (Tl⁺) flux assays are often preferred alternatives for HTS of potassium channel modulators, as Tl⁺ ions are conducted by K⁺ channels due to their similar ionic radii and can produce a more robust fluorescent signal when binding to specific dyes. fishersci.ca
The ability to rapidly screen for ion channel modulators is crucial for the discovery of novel therapeutic compounds. HTS assays facilitate the identification of both activators and inhibitors of various ion channels, providing invaluable tools for elucidating their biochemistry, physiology, and pharmacology.
Mitochondrial potassium ion channels, in particular, have emerged as promising targets for cancer therapy. Research efforts are focused on understanding how modulating these channels can impact tumor cell viability and drug resistance. For instance, studies have utilized probes like this compound to investigate changes in intracellular and mitochondrial K⁺ concentrations in cancer cells, exploring strategies to disrupt cellular ion homeostasis as a means to overcome cancer drug resistance. The precise control of K⁺ flux within mitochondria can influence mitochondrial membrane potential, reactive oxygen species (ROS) levels, and ATP synthesis, ultimately impacting tumor cell apoptosis and anti-tumor efficacy.
In Vivo Applications and Translational Research
The ultimate goal of much of the research involving compounds like this compound is to translate fundamental scientific discoveries into clinically relevant applications. This compound has already demonstrated utility in measuring intracellular K⁺ fluxes in various biological contexts, including animal and plant cells, and has been employed in some in vivo studies, such as in astrocytes. fishersci.pt
Translational research in this domain focuses on leveraging the understanding of potassium channel function and modulation for therapeutic benefit. The potential of mitochondrial K⁺ channels as pharmacological targets extends beyond cancer to include areas such as autoimmune diseases, cardioprotection, and diabetes. By precisely monitoring and manipulating K⁺ dynamics, researchers aim to develop targeted interventions for these conditions. Studies that investigate the effects of interfering with mitochondrial K⁺ homeostasis in cancer models, for example, represent a direct step towards developing strategies to combat tumor recurrence and metastasis. The insights gained from using probes like this compound in cellular and ex vivo models lay the groundwork for future in vivo studies and the eventual development of novel therapeutics that modulate potassium channels for disease treatment.
Real-time Monitoring in Living Organisms
This compound has been a foundational tool for real-time observation of intracellular potassium ion concentrations in a diverse range of living organisms and cell types. As a ratiometric fluorescent indicator, it enables researchers to track dynamic changes in K⁺ levels, which are critical for numerous physiological processes. ionbiosciences.comionbiosciences.com
Applications and Research Findings:
Animal Cells: this compound has been extensively employed in animal cell studies. For instance, it has been used to measure intracellular K⁺ fluxes in various mammalian cells, including mesangial cells, lung cancer cells, and trigeminal satellite glial cells. abpbio.comnih.govtandfonline.com In studies of myopathies, this compound facilitated ratiometric potassium imaging of muscle fibers to determine if potassium homeostasis was disrupted. Research on Ryr1AG/+ mice revealed lower intracellular potassium concentrations compared to wild-type, and the compound helped demonstrate that increasing extracellular K⁺ or inhibiting KATP channels could prevent excessive K⁺ leakage and ameliorate muscle weakness. elifesciences.org
Plant Cells: Beyond animal systems, this compound has also been applied to measure intracellular K⁺ fluxes in plant cells and vacuoles, including leaf mesophyll protoplasts of wheat and rice. abpbio.comoup.commdpi.com These studies have provided insights into anoxia-induced K⁺ efflux and cytosolic pH changes in plants with varying hypoxia tolerances. mdpi.com
Sperm Cells: this compound has been instrumental in investigating ion homeostasis during human sperm capacitation, allowing for the real-time measurement of intracellular K⁺ concentration changes in response to channel modulators. frontiersin.org
Despite its utility, this compound exhibits certain limitations, such as relatively low selectivity for K⁺ over Na⁺ (approximately 1.5-fold) and the requirement for UV excitation, which can be phototoxic to living cells. abpbio.comnih.govfrontiersin.orgbiorxiv.orgmdpi.com These challenges have spurred the development of newer, genetically encoded potassium indicators (GEPOs) that offer improved spatial and temporal resolution for minimally invasive monitoring. biorxiv.org
Table 1: Key Characteristics of this compound for Real-time Monitoring
| Characteristic | Value/Description | Source |
| Detection Method | Fluorescent, Ratiometric | abpbio.comionbiosciences.com |
| Excitation/Emission (Ex/Em) | 340, 380 nm / 500 nm (K⁺-bound/K⁺-free PBFI, respectively) abpbio.com, 336 nm / 480-557 nm caymanchem.com, 370 nm / 540 nm (in methanol) chemodex.com | abpbio.comchemodex.comcaymanchem.com |
| Dissociation Constant (Kd) for K⁺ | 5.1 mM (absence of Na⁺), 44 mM (physiological ionic strength with 135 mM combined Na⁺/K⁺) abpbio.com, 4 mM ionbiosciences.com, 44 mM (with Na⁺), 5.1 mM (without Na⁺) chemodex.comcaymanchem.com | abpbio.comchemodex.comcaymanchem.comionbiosciences.com |
| Selectivity (K⁺ vs. Na⁺) | 1.5-fold more selective for K⁺ than Na⁺ abpbio.comionbiosciences.com | abpbio.comionbiosciences.com |
| Cell Permeability | Cell-permeant (as AM ester); hydrolyzed by intracellular esterases to active PBFI abpbio.comchemodex.comcaymanchem.com | abpbio.comchemodex.comcaymanchem.com |
Bridging Basic Science and Clinical Relevance
The ability of this compound to precisely measure intracellular potassium dynamics has been crucial in translating basic scientific findings into insights with potential clinical relevance. By elucidating the role of potassium in cellular processes, this compound-based research contributes to understanding disease mechanisms and identifying therapeutic targets.
Examples of Clinical Relevance:
Apoptosis and Cancer Therapy: Studies utilizing this compound have demonstrated a direct link between intracellular K⁺ depletion and the induction of apoptosis in lung cancer cells. This research suggests that manipulating K⁺ fluxes could represent a novel therapeutic strategy for cancer treatment. nih.gov
Myopathies and Muscle Function: In the context of muscle disorders, this compound has helped reveal that disruptions in potassium homeostasis, such as persistent potassium leaks, contribute to myopathy symptoms. Findings from studies using this compound indicate that interventions aimed at ameliorating these potassium leaks, such as a potassium-enriched diet or specific drug treatments, could minimize muscle damage in patients with certain RyR1 mutations. elifesciences.org This highlights how basic research with this compound can inform potential clinical interventions for inherited muscle diseases.
Inflammasome Signaling: Dynamic potassium imaging, often facilitated by probes like this compound, has revealed that ion flux, particularly potassium efflux, is a critical regulator of inflammasome signaling, a key component of the innate immune response. Understanding these ion-dependent pathways could lead to new therapeutic approaches for inflammatory diseases. researchgate.net
These applications underscore this compound's role in advancing fundamental understanding of cellular physiology and pathology, thereby laying groundwork for future clinical applications.
Computational Modeling and Simulation of Potassium Dynamics
Computational modeling and simulation serve as powerful complements to experimental data obtained from fluorescent indicators like this compound, offering predictive capabilities and deeper mechanistic insights into complex biological systems.
Predicting Cellular Responses to Ion Flux Perturbations
Computational methods are increasingly vital for predicting how cells respond to various perturbations, including changes in ion flux. While this compound provides experimental measurements, computational models can extend these observations to predict responses under untested conditions or to explore the effects of complex combinatorial perturbations.
Role of Computational Approaches:
High-Throughput Prediction: Advanced computational methods, such as compositional perturbation autoencoders (CPA), are being developed to predict cellular responses to drug and genetic perturbations at a single-cell level. nih.govembopress.org Although these models are broad in scope, their ability to predict transcriptional responses to various stimuli can indirectly inform or be informed by changes in ion flux, given the fundamental role of ions in cellular signaling and homeostasis.
Understanding Complex Interactions: Ion flux perturbations, such as potassium efflux, are known to regulate critical cellular processes like inflammasome signaling. researchgate.net Computational models can integrate dynamic imaging data from probes like this compound with other cellular parameters to build comprehensive models that predict how specific ion flux changes will alter downstream cellular responses, such as cytokine processing or cell death. researchgate.net
Complementary Approaches to Experimental Data
Experimental measurements using fluorescent indicators like this compound provide direct, real-time insights into ion dynamics, but they can be limited by factors such as probe selectivity, phototoxicity, and the difficulty of quantifying absolute ion concentrations in all contexts. oup.comnih.govbiorxiv.orgmdpi.com Computational modeling offers a valuable complementary approach by providing a theoretical framework to interpret experimental observations, generate hypotheses, and predict outcomes.
Synergy between Experiment and Computation:
Mechanistic Elucidation: Molecular dynamics simulations, for instance, can be used to investigate the precise molecular mechanisms of ion binding to fluorescent indicators or ion channels, complementing the macroscopic fluorescence signals obtained with this compound. biorxiv.org This allows for a detailed understanding of how potassium ions interact with their binding sites within probes or biological structures.
Data Integration and Prediction: Computational models can integrate diverse datasets, including fluorescence imaging data, electrophysiological recordings, and genomic information, to create holistic representations of cellular ion homeostasis. This integrated approach can help predict cellular behavior under various physiological and pathological conditions, guiding future experimental design. nih.govembopress.org
Overcoming Experimental Limitations: When experimental measurements are challenging (e.g., due to probe limitations or complex cellular environments), computational simulations can provide estimations and insights into ion dynamics, helping to fill gaps in experimental data. biorxiv.orgmdpi.com
This synergistic relationship between experimental techniques like this compound-based imaging and computational modeling is essential for a comprehensive understanding of potassium dynamics and their profound impact on cellular function.
Q & A
Basic Research Questions
Q. What are the optimal loading concentrations and incubation conditions for Pbfi-AM in live-cell potassium imaging?
- Methodological Answer : Optimize concentrations between 1–10 µM, dissolved in DMSO or methanol, with incubation times of 30–60 minutes at 37°C. Pre-test cell viability using propidium iodide (PI) co-staining to avoid cytotoxicity . Adjust based on cell type, as overloading may cause compartmentalization artifacts. Validate via fluorescence microscopy or flow cytometry using λex/λem pairs (e.g., 334/525 nm for Na+ interference checks) .
Q. How to calibrate this compound fluorescence signals for quantitative intracellular K+ measurements?
- Methodological Answer : Perform in situ calibration using ionophores (e.g., nigericin and valinomycin) to clamp intracellular K+ levels across a physiological range (e.g., 0–150 mM). Plot fluorescence intensity ratios (e.g., F340/F380) against known K+ concentrations to generate a standard curve. Account for pH and Na+ interference by parallel controls in Na+-free buffers .
Advanced Research Questions
Q. How to resolve contradictions between this compound data and alternative potassium detection methods (e.g., atomic absorption spectroscopy)?
- Methodological Answer : Cross-validate using complementary techniques (e.g., patch-clamp electrophysiology for real-time K+ flux). Investigate potential confounders: (1) this compound’s sensitivity to viscosity/pH changes, (2) incomplete dye de-esterification, or (3) competing ion interactions. Use multivariate regression to correlate fluorescence ratios with absolute K+ concentrations from destructive assays .
Q. What experimental controls are critical when observing K+ flux changes during apoptosis using this compound?
- Methodological Answer : Include (1) untreated controls to establish baseline K+ levels, (2) apoptosis inducers (e.g., anti-Fas antibodies) with/without K+ channel blockers, and (3) caspase inhibition controls to isolate K+ efflux mechanisms. Quantify fluorescence shifts via time-lapse imaging and normalize to PI-negative populations to exclude dead cells .
Q. How to integrate this compound with electrophysiological techniques for multi-modal analysis of K+ dynamics?
- Methodological Answer : Synchronize fluorescence imaging with patch-clamp recordings using a rig equipped with both systems. Calibrate temporal resolution to match electrophysiological sampling rates. Use dual-dye approaches (e.g., this compound with Ca²⁺ indicators) to disentangle ion crosstalk, ensuring spectral separation to avoid bleed-through .
Q. What statistical approaches are recommended for analyzing time-series data from longitudinal this compound studies?
- Methodological Answer : Apply mixed-effects models to account for intra-cell variability and missing data. Use wavelet transforms or autocorrelation analysis to identify rhythmic K+ fluctuations. For small sample sizes, non-parametric tests (e.g., Friedman’s ANOVA) paired with Bonferroni corrections are advised .
Q. How to validate this compound specificity under varying experimental conditions (e.g., high Na+ environments)?
- Methodological Answer : Conduct selectivity assays by substituting K+ with equimolar Na+ or other cations. Compare fluorescence ratios in ionophore-clamped cells. Use mutant cell lines lacking K+ channels to confirm signal dependence on K+ flux. Cross-reference with inductively coupled plasma mass spectrometry (ICP-MS) for absolute validation .
Q. What are the best practices for documenting this compound protocols to ensure reproducibility?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: (1) report dye lot numbers, (2) detail solvent preparation (e.g., DMSO concentration), and (3) specify imaging parameters (e.g., exposure times, filter sets). Deposit raw fluorescence data and calibration curves in repositories like Zenodo, citing DOIs in publications .
Methodological Frameworks
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example: "Does this compound detect K+ depletion in early apoptosis across cancer cell lines (Feasible), and how does this correlate with drug resistance (Novel/Relevant)?" .
- Data Management : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use structured metadata templates for fluorescence datasets, including experimental conditions, instrument settings, and analysis scripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
